
Galegine sulfate
Overview
Description
Synthesis Analysis
Galegine is a guanidine derivative used in the synthesis of biguanides, metformin, and phenformin as drugs for type 2 diabetes . The molecularly imprinted polymer (MIP) was synthesized for galegine, using galegine as a template molecule, methacrylic acid (MAA) as a functional monomer, ethylene glycol dimethacrylate (EGDMA) as a cross-linker, azobisisobutyronitrile (AIBN) as a reaction initiator, and acetonitrile as a solvent .
Chemical Reactions Analysis
Galegine, isolated from Galega (Galega officinalis L.), has anti-diabetic properties. In a study, silver nanoparticles (AgNPs) loaded onto urea-based periodic mesoporous organosilica (AgNPs/Ur-PMO) were bio-synthesized using G. officinalis leaf extract .
Scientific Research Applications
Enhancement of Galegine Production
- Application in Hairy Roots Culture : A study has shown that the application of elicitors can increase galegine content in hairy roots culture of plants .
- Cell Suspension Culture : Research aimed at evaluating the effect of elicitors on galegine content in cell suspension culture has been conducted .
- Use of Ag Nanoparticles : Ag nanoparticles have been used as an effective elicitor for enhancing galegine production in cell suspension culture .
Potential Phytochemical Applications
Mechanism of Action
Target of Action
Galegine sulfate, a guanidine derivative found in Galega officinalis, primarily targets the liver and muscle cells . It reduces glucose output in the liver and augments glucose uptake in the peripheral tissues, chiefly muscle . The primary targets of Galegine sulfate are therefore the liver and muscle cells, where it plays a crucial role in glucose metabolism.
Mode of Action
Galegine sulfate interacts with its targets, the liver and muscle cells, by activating an upstream kinase, liver kinase B1 (LKB-1), which in turn regulates the downstream kinase adenosine monophosphatase protein kinase (AMPK) . AMPK phosphorylates a transcriptional co-activator, transducer of regulated CREB protein 2 (TORC2), resulting in its inactivation which consequently downregulates transcriptional events that promote synthesis of gluconeogenic enzymes . This interaction results in a decrease in glucose production in the liver and an increase in glucose uptake in muscle cells .
Biochemical Pathways
Galegine sulfate affects the biochemical pathway of glucose metabolism. It inhibits hepatic gluconeogenesis, a process that produces glucose in the liver . Galegine sulfate also stimulates glucose uptake in muscle cells . These actions are mediated by the activation of AMPK, which can explain many of the effects of Galegine sulfate, including enhanced glucose uptake and inhibition of acetyl-CoA carboxylase . Inhibition of acetyl-CoA carboxylase both inhibits fatty acid synthesis and stimulates fatty acid oxidation .
Pharmacokinetics
Galegine sulfate is a hydrophilic base which exists at physiological pH as the cationic species (>99.9%) . Its passive diffusion through cell membranes should be very limited . Galegine sulfate is excreted unchanged in urine . The elimination half-life of Galegine sulfate during multiple dosages in patients with good renal function is approximately 5 hours . The dosage of Galegine sulfate should be reduced in patients with renal impairment in proportion to the reduced clearance of creatinine .
Result of Action
The molecular and cellular effects of Galegine sulfate’s action include a reduction in body weight, independent of reduced food intake . In 3T3-L1 adipocytes and L6 myotubes, Galegine sulfate stimulates glucose uptake . Galegine sulfate also reduces isoprenaline-mediated lipolysis in 3T3-L1 adipocytes and inhibits acetyl-CoA carboxylase activity in 3T3-L1 adipocytes and L6 myotubes . Galegine sulfate down-regulates genes concerned with fatty acid synthesis, including fatty acid synthase and its upstream regulator SREBP .
Action Environment
The action, efficacy, and stability of Galegine sulfate can be influenced by environmental factors. For instance, the presence of organic cation transporters (OCTs) in the sinusoidal endothelial cells of the liver can affect the absorption, hepatic uptake, and renal excretion of Galegine sulfate . Furthermore, the concentration of Galegine sulfate in the liver is three to five times higher than that in the portal vein after a single therapeutic dose . This suggests that the distribution of Galegine sulfate in the body can be influenced by the physiological environment.
Safety and Hazards
Future Directions
Research on Galegine sulfate could focus on its potential anti-diabetic properties, as it has been used in the synthesis of biguanides, metformin, and phenformin . Further studies could also investigate the effect of type, concentration, and duration of elicitor application on the content of galegine .
properties
IUPAC Name |
2-(3-methylbut-2-enyl)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.H2O4S/c1-5(2)3-4-9-6(7)8;1-5(2,3)4/h3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNZDWZLEPDBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN=C(N)N)C.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942415 | |
| Record name | Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galegine sulfate | |
CAS RN |
14279-86-8, 20284-78-0 | |
| Record name | Guanidine, N-(3-methyl-2-buten-1-yl)-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14279-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, (3-methyl-2-butenyl)-, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020284780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



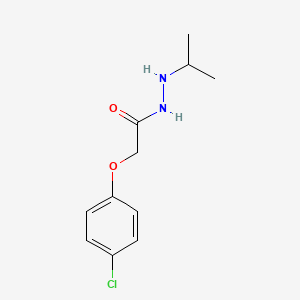
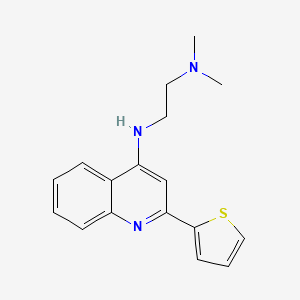
![2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B1663263.png)
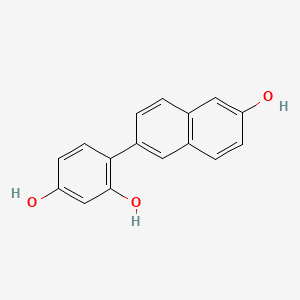

![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B1663272.png)
![2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione](/img/structure/B1663274.png)
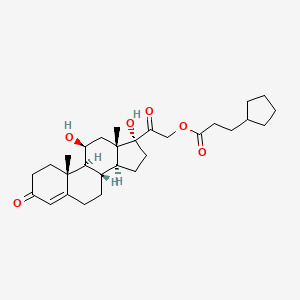
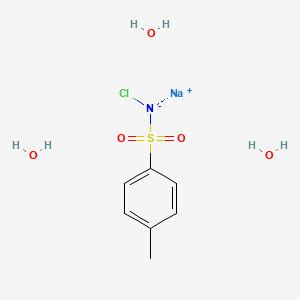
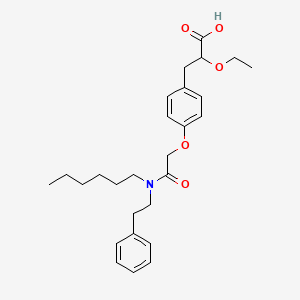
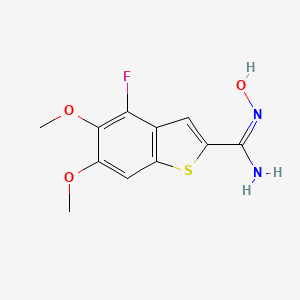
![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)
![7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1663281.png)